Cas no 195457-70-6 (4-(3-Trifluoromethylphenyl)benzoic Acid)

4-(3-Trifluoromethylphenyl)benzoic Acid 化学的及び物理的性質
名前と識別子
-
- 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
- 3'-TRIFLUOROMETHYL-BIPHENYL-4-CARBOXYLIC ACID
- 4-[3-(trifluoromethyl)phenyl]benzoic acid
- 4-(3-Trifluoromethylphenyl)benzoic acid
- AMTDA072
- AKOS BAR-0024
- RARECHEM AL BE 1367
- 4-(3-(Trifluoromethyl)phenyl)benzoic acid
- 3'-TRIFLUOROMETHYLBIPHENYL-4-CARBOXYLIC ACID
- 3'-(TRIFLUOROMETHYL)-1,1'-BIPHENYL-4-CARBOXYLIC ACID
- [1,1'-BIPHENYL]-4-CARBOXYLIC ACID, 3'-(TRIFLUOROMETHYL)-
- 3-Trifluoromethylbiphenyl-4-Carboxylic Acid
- 3'-(trifluoromethyl)biphenyl-4-carboxylic acid
- 3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
- [1,1'-Biphenyl]-4-carboxylicacid, 3'-(trifluoromethyl)-
- PubChem10315
- PS-7315
- Z363993652
- AM20030271
- BB 0222375
- EN300-7372446
- NCGC00374149-01
- A813811
- MFCD03424607
- SCHEMBL2344585
- BDBM50060999
- J-513123
- FT-0643828
- DS-1732
- AKOS000124685
- 3''-Trifluoromethyl-biphenyl-4-carboxylic acid
- CS-W003064
- SY019813
- 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylicacid
- DTXSID80382235
- 195457-70-6
- CHEMBL321440
- DB-044902
- 4-(3-Trifluoromethylphenyl)benzoic Acid
-
- MDL: MFCD03424607
- インチ: 1S/C14H9F3O2/c15-14(16,17)12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(18)19/h1-8H,(H,18,19)
- InChIKey: LFMPHDUPXVEMAB-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C([H])C([H])=C([H])C(=C1[H])C1C([H])=C([H])C(C(=O)O[H])=C([H])C=1[H])(F)F
計算された属性
- せいみつぶんしりょう: 266.055464g/mol
- ひょうめんでんか: 0
- XLogP3: 4.7
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 回転可能化学結合数: 2
- どういたいしつりょう: 266.055464g/mol
- 単一同位体質量: 266.055464g/mol
- 水素結合トポロジー分子極性表面積: 37.3Ų
- 重原子数: 19
- 複雑さ: 319
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.326±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 375.7°C at 760 mmHg
- ようかいど: ほとんど溶けない(0.035 g/l)(25ºC)、
- PSA: 37.30000
- LogP: 4.07060
4-(3-Trifluoromethylphenyl)benzoic Acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,Room Temperature
4-(3-Trifluoromethylphenyl)benzoic Acid 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-(3-Trifluoromethylphenyl)benzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7372446-0.1g |
4-[3-(trifluoromethyl)phenyl]benzoic acid |
195457-70-6 | 95.0% | 0.1g |
$19.0 | 2025-02-19 | |
Enamine | EN300-7372446-0.25g |
4-[3-(trifluoromethyl)phenyl]benzoic acid |
195457-70-6 | 95.0% | 0.25g |
$19.0 | 2025-02-19 | |
eNovation Chemicals LLC | D508873-1g |
3'-(TrifluoroMethyl)-[1,1'-biphenyl]-4-carboxylic acid |
195457-70-6 | 97% | 1g |
$235 | 2024-05-24 | |
eNovation Chemicals LLC | Y1045295-25g |
3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid |
195457-70-6 | 95% | 25g |
$425 | 2024-06-07 | |
Key Organics Ltd | PS-7315-1MG |
3′-(Trifluoromethyl)-[1,1′-biphenyl]-4-carboxylic acid |
195457-70-6 | >95% | 1mg |
£37.00 | 2025-02-08 | |
Apollo Scientific | PC11178-1g |
3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid |
195457-70-6 | 1g |
£80.00 | 2023-06-14 | ||
Key Organics Ltd | PS-7315-10MG |
3′-(Trifluoromethyl)-[1,1′-biphenyl]-4-carboxylic acid |
195457-70-6 | >95% | 10mg |
£63.00 | 2025-02-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TN680-1g |
4-(3-Trifluoromethylphenyl)benzoic Acid |
195457-70-6 | 95+% | 1g |
189CNY | 2021-05-08 | |
1PlusChem | 1P003L1T-25g |
3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid |
195457-70-6 | 98% | 25g |
$217.00 | 2025-02-20 | |
abcr | AB228319-1g |
3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid; . |
195457-70-6 | 1g |
€75.80 | 2024-06-10 |
4-(3-Trifluoromethylphenyl)benzoic Acid 関連文献
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
4-(3-Trifluoromethylphenyl)benzoic Acidに関する追加情報
Introduction to 4-(3-Trifluoromethylphenyl)benzoic Acid (CAS No. 195457-70-6)
4-(3-Trifluoromethylphenyl)benzoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 195457-70-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This benzoic acid derivative features a unique structural motif, incorporating a trifluoromethyl group at the 3-position of the phenyl ring, which imparts distinct electronic and steric properties to the molecule. Such structural features make it a valuable scaffold for developing novel compounds with potential applications in various biological and chemical contexts.
The trifluoromethyl substituent is a key functional group in medicinal chemistry, known for its ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. Its electron-withdrawing nature enhances metabolic stability, improves binding affinity to biological targets, and can influence lipophilicity, making it a preferred choice in drug design. In the case of 4-(3-Trifluoromethylphenyl)benzoic Acid, this moiety contributes to the compound's overall reactivity and interaction potential with biological systems.
4-(3-Trifluoromethylphenyl)benzoic Acid finds utility in multiple research domains, including agrochemicals, material science, and pharmaceutical development. Its benzoic acid backbone is a well-established pharmacophore in drug discovery, often serving as a precursor or intermediate in synthesizing bioactive molecules. The presence of the trifluoromethylphenyl group further extends its applicability by enabling fine-tuning of molecular properties to meet specific research objectives.
Recent advancements in synthetic methodologies have facilitated more efficient production of 4-(3-Trifluoromethylphenyl)benzoic Acid, making it more accessible for industrial and academic applications. Researchers have leveraged modern catalytic techniques and green chemistry principles to optimize its synthesis, reducing environmental impact while maintaining high yields and purity standards. These innovations underscore the growing importance of this compound in modern chemical research.
In the pharmaceutical sector, 4-(3-Trifluoromethylphenyl)benzoic Acid has been explored as a potential intermediate in the development of therapeutic agents. Its structural features suggest compatibility with enzymes and receptors involved in various disease pathways, including inflammation, pain management, and neurodegeneration. Preliminary studies have indicated that derivatives of this compound may exhibit desirable biological activities, warranting further investigation into their therapeutic potential.
The trifluoromethylphenyl moiety also plays a crucial role in material science applications. Compounds containing this group often exhibit enhanced thermal stability and mechanical strength, making them suitable for use in advanced polymers and coatings. Researchers are investigating how modifications to the benzoic acid backbone can further tailor these properties for specific industrial uses.
Another emerging area of interest involves the use of 4-(3-Trifluoromethylphenyl)benzoic Acid in computational chemistry and molecular modeling. Its well-defined structure allows researchers to study electronic effects and intermolecular interactions with high precision. These studies contribute valuable data to computational databases, aiding in the design of future molecular entities with optimized characteristics.
The synthesis of 4-(3-Trifluoromethylphenyl)benzoic Acid typically involves multi-step organic reactions, starting from commercially available precursors such as trifluoromethylaniline and benzoyl chloride. Advances in catalytic asymmetric synthesis have enabled more enantioselective routes, which are critical for producing chiral derivatives used in pharmaceuticals. These methods align with global trends toward sustainable chemistry practices.
Economic considerations also play a significant role in the production and utilization of 4-(3-Trifluoromethylphenyl)benzoic Acid. As demand grows for specialized intermediates like this one, manufacturers are investing in scalable synthetic processes to meet market needs efficiently. This trend reflects broader industry shifts toward cost-effective yet high-quality chemical solutions.
The regulatory landscape surrounding 4-(3-Trifluoromethylphenyl)benzoic Acid remains favorable for research purposes, with clear guidelines ensuring safe handling and disposal practices. Compliance with international chemical safety standards is essential as researchers continue to explore its applications across multiple disciplines.
Future directions for research on 4-(3-Trifluoromethylphenyl)benzoic Acid include exploring its role in drug discovery through structure-activity relationship (SAR) studies. By systematically modifying its functional groups or substituents, scientists aim to uncover novel bioactive compounds with enhanced efficacy or reduced side effects. Such efforts are aligned with ongoing initiatives to address unmet medical needs using innovative chemical approaches.
The versatility of trifluoromethylphenyl-containing compounds like this one underscores their importance as building blocks in modern chemistry. Whether used as intermediates or active ingredients themselves, they offer unique advantages that drive progress across multiple scientific fields.
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